

2-Methyl-2,3-dihydrobenzofuran-7-amine CAS number and properties

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Compound of Interest

Compound Name: 2-Methyl-2,3-dihydrobenzofuran-7-amine

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An In-Depth Technical Guide to **2-Methyl-2,3-dihydrobenzofuran-7-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-2,3-dihydrobenzofuran-7-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

2-Methyl-2,3-dihydrobenzofuran-7-amine is a valuable building block in organic synthesis. Its unique bicyclic structure, combining a dihydrofuran ring with an aniline moiety, makes it a key intermediate for creating complex molecules with diverse biological activities.

CAS Number: 26210-74-2[1]

Physicochemical Properties

The properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from chemical databases and predicted models.

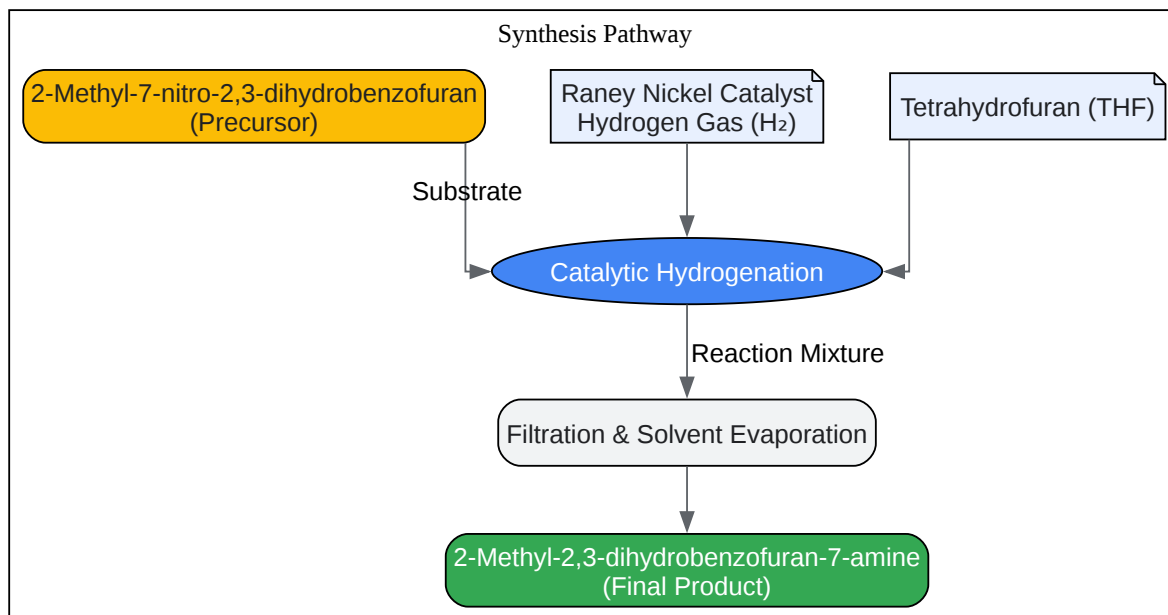
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[1]
Appearance	Brown to black liquid	[1]
Boiling Point	136 °C (at 12 Torr)	[1]
Density	1.131±0.06 g/cm ³ (Predicted)	[1]
pKa	4.67±0.40 (Predicted)	[1]
Storage	2-8°C, protect from light	[1]

Synthesis and Mechanism

The primary route to synthesizing **2-Methyl-2,3-dihydrobenzofuran-7-amine** involves the reduction of its nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a cornerstone of aromatic amine synthesis, where the choice of reducing agent and catalyst is paramount to achieving high yield and purity.

The nitro-analogue precursor is itself an important intermediate, and its crystal structure has been reported, providing valuable conformational insights.[2] The synthesis typically proceeds via catalytic hydrogenation, a robust and scalable method favored in industrial applications.

Workflow for Synthesis



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Caption: Synthesis workflow from nitro precursor to the final amine product.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methodologies for the reduction of aromatic nitro compounds.[3]

Materials:

- 2-Methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent)
- Tetrahydrofuran (THF), anhydrous
- Raney Nickel (catalyst, ~5% by weight of substrate)

- Hydrogen (H₂) gas supply
- Magnesium Sulfate (MgSO₄), anhydrous
- Parr hydrogenator or similar pressure vessel

Procedure:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
- Charging the Vessel: To the vessel, add 2-methyl-7-nitro-2,3-dihydrobenzofuran (e.g., 81 g) and tetrahydrofuran (e.g., 400 ml).^[3]
- Catalyst Addition: Carefully add the activated Raney nickel catalyst (e.g., 3 g) to the mixture under an inert atmosphere.^[3] Raney nickel is pyrophoric and must be handled with care.
- Hydrogenation: Seal the vessel and connect it to the hydrogen supply. Pressurize the vessel to approximately 35 p.s.i.g. with hydrogen gas.^[3]
- Reaction: Agitate the mixture at room temperature for approximately 4 hours, monitoring hydrogen uptake to gauge reaction progress.^[3]
- Reaction Quench & Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.
- Drying and Filtration: Add anhydrous magnesium sulfate (e.g., 20 g) to the reaction mixture to remove water.^[3] Filter the mixture through a pad of Celite to remove the catalyst and drying agent.
- Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, 7-amino-2,3-dihydro-2-methylbenzofuran, typically as an amber syrup.^[3] Further purification can be achieved via column chromatography if necessary.

Applications in Research and Drug Discovery

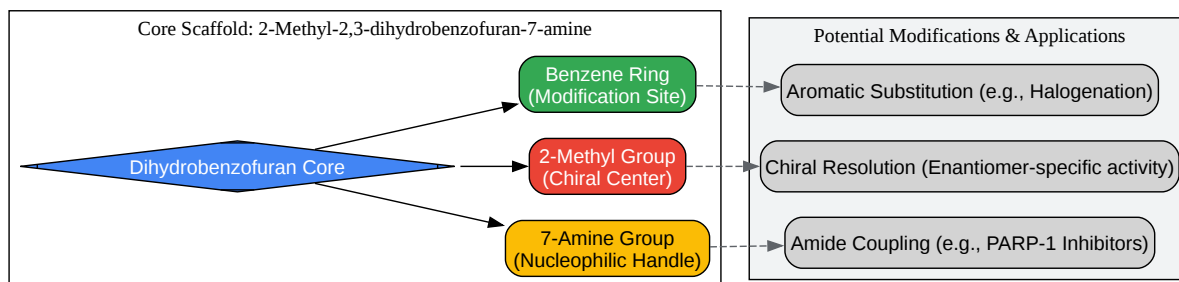
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.^[4] This means it is a molecular framework that can bind to multiple, distinct biological

targets, making it a fertile starting point for drug design. The introduction of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.

Key Application Areas:

- **PARP-1 Inhibitors:** Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.^[5] The 2-methyl analogue was a key compound in these studies, demonstrating that modifications on this core can directly influence inhibitory activity.^[5]
- **mPGES-1 Inhibitors:** The dihydrobenzofuran core has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for treating inflammation and cancer.^[4]
- **Monoamine Oxidase (MAO) Inhibitors:** Related 2-methylbenzofuran compounds have been investigated for their ability to inhibit monoamine oxidase, suggesting potential applications in neurological disorders.^[6]
- **General Bio-inspired Scaffolds:** The inherent drug-like properties of the dihydrobenzofuran ring system make it a frequent choice for building libraries of compounds for screening against various diseases, including cancer and inflammatory conditions.^{[4][7][8]}

Privileged Scaffold Visualization



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Caption: The core scaffold and its key functional handles for derivatization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **2-Methyl-2,3-dihydrobenzofuran-7-amine**. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures, such as other substituted dihydrobenzofuran amines, provides essential guidance.^[9]

General Hazards:

- Skin Irritation: May cause skin irritation (H315).^[9]
- Eye Irritation: Can cause serious eye irritation (H319).^[9]
- Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.[1]

First Aid Measures:[9]

- Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

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